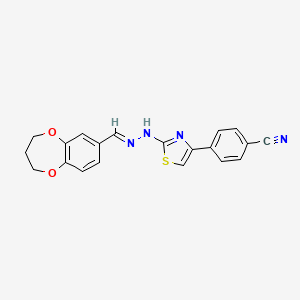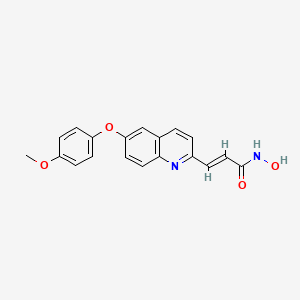
Hdac6-IN-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac6-IN-11 is a small-molecule inhibitor specifically targeting histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the deacetylation of lysine residues on histone and non-histone proteins, impacting various cellular processes such as gene expression, cell motility, and protein degradation. This compound has garnered significant interest due to its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions where histone deacetylase 6 is implicated .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-11 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes involve:
Formation of the Core Scaffold: This step often involves cyclization reactions under controlled conditions.
Functional Group Modifications: Introduction of specific functional groups to improve binding affinity and selectivity towards histone deacetylase 6. This may involve reactions such as alkylation, acylation, and amination.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Hdac6-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
科学研究应用
Hdac6-IN-11 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. .
Neurodegenerative Diseases: this compound is being studied for its neuroprotective effects, particularly in diseases like Alzheimer’s and Parkinson’s. .
Immunotherapy: This compound has been shown to modulate immune responses, making it a potential candidate for enhancing immunotherapeutic strategies.
Viral Infections: Research suggests that this compound may play a role in inhibiting viral replication and modulating host immune responses.
作用机制
Hdac6-IN-11 exerts its effects by specifically inhibiting the deacetylase activity of histone deacetylase 6. This inhibition leads to increased acetylation of histone and non-histone proteins, affecting various cellular processes. The molecular targets and pathways involved include:
Histone Acetylation: Increased acetylation of histones leads to changes in chromatin structure and gene expression.
Non-Histone Protein Acetylation: Increased acetylation of proteins like α-tubulin and heat shock protein 90 (HSP90) affects cell motility, protein stability, and stress responses
Signaling Pathways: This compound modulates various signaling pathways, including those involved in cell cycle regulation, apoptosis, and immune responses
相似化合物的比较
Hdac6-IN-11 is unique in its high selectivity and potency towards histone deacetylase 6 compared to other histone deacetylase inhibitors. Similar compounds include:
Tubastatin A: Another selective histone deacetylase 6 inhibitor with similar applications but different chemical structure.
Vorinostat (SAHA): A pan-histone deacetylase inhibitor with broader activity but less selectivity towards histone deacetylase 6.
Nexturastat A:
This compound stands out due to its unique chemical structure, which provides enhanced selectivity and reduced off-target effects compared to other inhibitors .
属性
分子式 |
C19H16N2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
(E)-N-hydroxy-3-[6-(4-methoxyphenoxy)quinolin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H16N2O4/c1-24-15-5-7-16(8-6-15)25-17-9-10-18-13(12-17)2-3-14(20-18)4-11-19(22)21-23/h2-12,23H,1H3,(H,21,22)/b11-4+ |
InChI 键 |
VIDKIEAXAKFSHN-NYYWCZLTSA-N |
手性 SMILES |
COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)/C=C/C(=O)NO |
规范 SMILES |
COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)C=CC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)


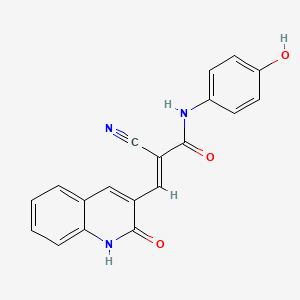
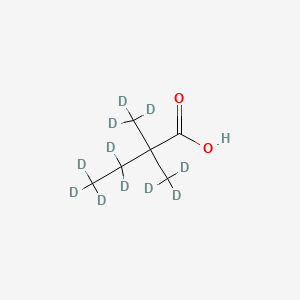
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
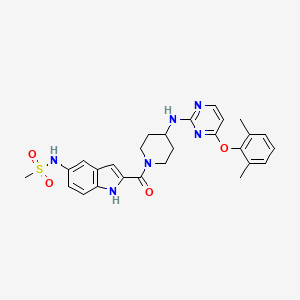
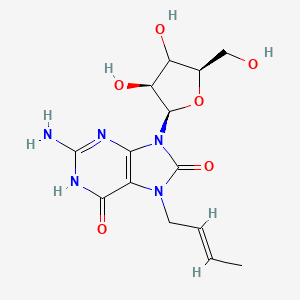

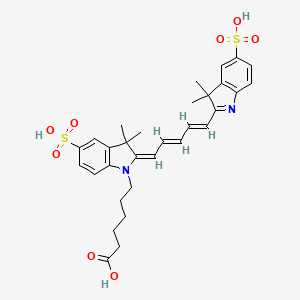
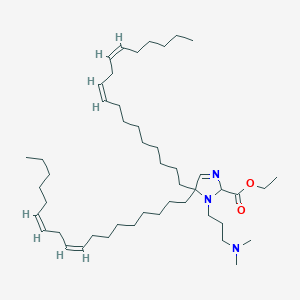
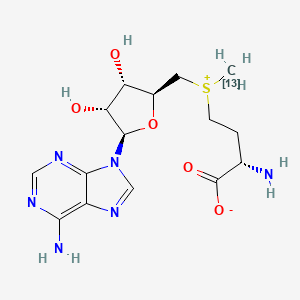
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
